CMC Elevation by Ether Oxygen Insertion: Alkoxyalkyl vs. Straight-Chain Alkyl Sulfate
The insertion of a single ether oxygen into the alkyl chain of a sulfate surfactant—as in sodium 2-(hexyloxy)ethyl sulphate—is established to raise the critical micelle concentration (CMC) relative to the straight-chain alkyl sulfate of equivalent total carbon count. Livingston & Drogin (1965) systematically compared sodium alkoxyalkyl sulfates (total 16 carbons, linear) against sodium hexadecyl-1-sulfate as the reference and demonstrated that any heteroatom insertion elevated the CMC; in the oxygen series, the CMC increased progressively as the oxygen atom was moved further from the sulfate group [1]. Sodium hexyl sulfate (SHS, C₆ straight chain, no ether oxygen) exhibits a CMC of 0.517 mol·dm⁻³ (517 mM) at 25 °C determined by conductivity [2]. The target compound—with an ether oxygen inserted between the C₆ chain and the sulfate—is predicted to exhibit a CMC elevated above 517 mM, consistent with the class trend, though a direct experimental CMC value for this specific compound has not been published in the peer-reviewed literature to date [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) at 25 °C |
|---|---|
| Target Compound Data | Not directly published; predicted >517 mM based on alkoxyalkyl sulfate class trend |
| Comparator Or Baseline | Sodium n-hexyl sulfate (SHS): CMC = 0.517 mol·dm⁻³ (517 mM) at 25.0 °C, conductivity method |
| Quantified Difference | Class-level trend: heteroatom insertion raises CMC; magnitude increases with heteroatom-to-sulfate distance (Livingston & Drogin, 1965) |
| Conditions | Aqueous solution, 25 °C, no added electrolyte; CMC of SHS determined by conductivity breakpoint |
Why This Matters
A higher CMC means the target compound remains monomeric (non-micellized) over a broader concentration range than SHS, which is critical for applications requiring monomer-level surface activity without micellar encapsulation of actives.
- [1] Livingston, J.R., Jr. and Drogin, R. (1965), The synthesis and some surface active properties of alkylthioalkyl and alkoxyalkyl sulfates. J Am Oil Chem Soc, 42: 720-723. DOI: 10.1007/BF02540047 View Source
- [2] Suárez, M.J., López-Fontán, J.L., Sarmiento, F., and Mosquera, V. (1999), Thermodynamic Study of the Aggregation Behavior of Sodium n-Hexyl Sulfate in Aqueous Solution. Langmuir, 15(16): 5265–5270. DOI: 10.1021/la981759f View Source
